2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
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Overview
Description
2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dichlorophenyl group and a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The dichlorophenyl group is introduced through a substitution reaction, followed by the formation of the sulfanyl linkage. The final step involves the acylation of the intermediate with the difluoromethoxy and methoxy-substituted phenyl acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The presence of both difluoromethoxy and methoxy groups, along with the dichlorophenyl-pyrimidine core, enhances its reactivity and biological activity .
Properties
Molecular Formula |
C20H15Cl2F2N3O3S |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H15Cl2F2N3O3S/c1-29-17-9-14(2-3-16(17)30-19(23)24)26-18(28)10-31-20-25-5-4-15(27-20)11-6-12(21)8-13(22)7-11/h2-9,19H,10H2,1H3,(H,26,28) |
InChI Key |
XGCXJLDXGQDCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)OC(F)F |
Origin of Product |
United States |
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